![molecular formula C14H11NO2 B1288090 1-Isocyanato-2-(phenoxymethyl)benzene CAS No. 910037-00-2](/img/structure/B1288090.png)
1-Isocyanato-2-(phenoxymethyl)benzene
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Overview
Description
1-Isocyanato-2-(phenoxymethyl)benzene is a chemical compound that belongs to the family of isocyanates, which are known for their reactivity and are widely used in the production of polyurethane materials. Isocyanates typically react with compounds containing alcohol (OH) groups to form urethanes, which are key intermediates in the manufacture of a variety of polymers.
Synthesis Analysis
The synthesis of related isocyanate compounds has been explored in various studies. For instance, the synthesis of 1,3-bis(isocyanatomethyl)benzene, a compound with similar isocyanate functionality, has been optimized using bis(trichloromethyl) carbonate as a non-phosgene route, which is safer and more environmentally friendly compared to traditional phosgene-based methods . This optimized synthesis involves the reaction of m-xylylenediamine with bis(trichloromethyl) carbonate under specific conditions to yield the desired isocyanate with high performance and excellent resistance properties.
Molecular Structure Analysis
While the specific molecular structure analysis of 1-Isocyanato-2-(phenoxymethyl)benzene is not provided, related compounds such as 1,3-benzoxazole have been characterized using infrared spectroscopy, and their photochemical behavior has been studied in detail . The molecular structure of isocyanates is crucial for their reactivity, and the presence of the isocyanate group (-N=C=O) is a defining feature that determines their chemical behavior.
Chemical Reactions Analysis
Isocyanates, including those similar to 1-Isocyanato-2-(phenoxymethyl)benzene, undergo various chemical reactions. For example, 1,3-benzoxazole can be converted into 2-isocyanophenol upon UV irradiation, and further photochemical reactions can lead to a variety of products such as phenoxyl radicals, oxo tautomers, and fulvenone . These reactions are indicative of the high reactivity of the isocyanate group and its ability to participate in complex photochemical processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of isocyanates are influenced by their molecular structure. For example, the presence of electron-withdrawing groups such as nitrile can affect the stability and reactivity of the compound. In the case of 4,5-dicyano-3,6-diethylbenzo-1,2-diselenete, the nitrile groups contribute to the stabilization of the molecular orbitals, which can be inferred to have a similar effect on related isocyanate compounds . The physical properties such as solubility, boiling point, and melting point are also determined by the molecular structure and substituents present in the isocyanate compound.
Scientific Research Applications
Optimization of Isocyanate Synthesis for Materials Science A study focused on optimizing the synthesis of 1,3-Bis(isocyanatomethyl)benzene, a related isocyanate compound, which is known for its excellent performance in yellowing resistance and weather resistance, applicable in optical polymer composite materials, construction, and the automotive industry. The research aimed to develop a safer, more convenient, and environmentally friendly synthesis route, highlighting isocyanates' critical role in advanced material applications (Dong Jianxun et al., 2018).
Inorganic Chemistry and Material Synthesis Further research delves into the synthesis and application of benzene derivatives in creating novel materials. For instance, the preparation of 1,2-bis(3,4-dicyanophenoxymethyl)benzene from related compounds, leading to the development of new binuclear zinc phthalocyanines, illustrates the potential for innovative material synthesis and application in various fields, including electronics and catalysis (A. Tolbin et al., 2002).
Catalysis and Chemical Transformations Research on the gas phase oxidation of benzene to identify kinetics, thermochemistry, and mechanisms of initial steps provides insights into the fundamental reactions involved in the transformation of benzene derivatives. This knowledge is crucial for the development of efficient catalysts and processes in the chemical industry, emphasizing the importance of understanding basic chemical reactions for practical applications (S. Raoult et al., 2004).
Polymeric Material Development Studies on novel urethane-dimethacrylate monomers derived from isocyanates demonstrate the potential for creating advanced dental restorative materials. These materials show promising physico-chemical and mechanical characteristics suitable for dental applications, underscoring the versatility of isocyanate derivatives in developing specialized polymers (I. Barszczewska-Rybarek et al., 2020).
Advanced Coating Technologies The exploration of functional coatings using isocyanate-cured phenolics for applications such as anti-graffiti surfaces and high-temperature, high-pressure (HTHP) settings demonstrates the utility of isocyanate derivatives in creating specialized coatings. These advancements indicate the role of such chemical compounds in addressing specific industrial challenges, from durability to environmental resistance (Weihwa Lee et al., 2021).
Safety and Hazards
properties
IUPAC Name |
1-isocyanato-2-(phenoxymethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c16-11-15-14-9-5-4-6-12(14)10-17-13-7-2-1-3-8-13/h1-9H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGEXXDXHIUWRRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=CC=C2N=C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50594646 |
Source
|
Record name | 1-Isocyanato-2-(phenoxymethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isocyanato-2-(phenoxymethyl)benzene | |
CAS RN |
910037-00-2 |
Source
|
Record name | 1-Isocyanato-2-(phenoxymethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50594646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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